D-Glyceraldehyde-1,2,3-13C3

Beschreibung

Significance of Stable Isotopes in Elucidating Complex Metabolic Networks

Stable isotopes, which are non-radioactive variants of elements, have become indispensable in the field of metabolomics for mapping and quantifying the flow of metabolites through biochemical pathways. nih.govcreative-proteomics.com Unlike their radioactive counterparts, stable isotopes can be safely used in a wide range of in vivo studies. The use of compounds labeled with stable isotopes like carbon-13 (¹³C) allows scientists to trace the journey of these atoms as they are incorporated into various molecules within a cell. creative-proteomics.com This technique, known as stable isotope tracing, provides invaluable insights into the structure and dynamics of metabolic networks that would be unattainable through traditional metabolomics alone. nih.gov By analyzing the distribution of the isotopic label in different metabolites, researchers can determine the activity of various metabolic pathways and identify novel biochemical routes. acs.orgnih.gov

Role of D-Glyceraldehyde as a Fundamental Triose Monosaccharide in Central Carbon Metabolism

D-glyceraldehyde is a three-carbon monosaccharide, or triose, that holds a central position in the primary energy-yielding pathway of most organisms: glycolysis. algoreducation.comwikipedia.org It is a key intermediate in the metabolism of glucose and other sugars. mit.edu The interconversion between D-glyceraldehyde 3-phosphate and dihydroxyacetone phosphate (B84403) is a critical step in glycolysis, ensuring the continuous breakdown of glucose for energy production. wikipedia.org Beyond its role in energy metabolism, D-glyceraldehyde is also a precursor for the biosynthesis of other essential biomolecules, including larger sugars and lipids. algoreducation.comacs.org Its pivotal role makes it an ideal target for isotopic labeling to study the flux through central carbon metabolism.

Rationale for Uniform ¹³C Labeling at C1, C2, and C3 Positions for Comprehensive Metabolic Flux Analysis

The uniform labeling of D-glyceraldehyde with ¹³C at all three carbon positions (C1, C2, and C3) offers a distinct advantage for metabolic flux analysis (MFA). youtube.com This comprehensive labeling strategy ensures that the entire carbon backbone of the molecule can be tracked as it is metabolized. nih.gov When D-Glyceraldehyde-1,2,3-13C3 enters a metabolic pathway, the ¹³C atoms are distributed among the downstream products. By measuring the specific patterns of ¹³C enrichment in these products using techniques like mass spectrometry, researchers can deduce the relative contributions of different pathways to their formation. nih.govcreative-proteomics.com This level of detail is crucial for accurately quantifying metabolic fluxes and understanding how these fluxes are regulated under different physiological or pathological conditions. researchgate.net The use of uniformly labeled substrates is particularly beneficial when studying reactions that involve the shuffling of carbon-carbon bonds. youtube.com

Research Findings and Applications

Studies utilizing D-glyceraldehyde labeled with carbon isotopes have provided significant insights into cellular metabolism. For instance, research on adipose tissue using D-glyceraldehyde-3-¹⁴C (a radioactive isotope) helped to elucidate the initial steps of its metabolism, showing that it can be reduced to glycerol (B35011) or oxidized to D-glyceric acid. nih.gov While this study used a radioactive isotope, the principles of tracing carbon flow are analogous to studies with stable isotopes like ¹³C. The uniform ¹³C labeling in this compound allows for a more comprehensive and safer analysis of these and other metabolic transformations.

The data obtained from such tracer experiments are often complex, requiring sophisticated analytical methods and computational modeling to interpret the results accurately. The development of advanced software has been instrumental in analyzing data from stable isotope-labeled metabolomics studies, enabling a more robust interpretation of metabolic flux on a system-wide scale.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | (2R)-2,3-dihydroxy(1,2,3-¹³C₃)propanal |

| Molecular Formula | ¹³C₃H₆O₃ |

| Molecular Weight | 93.06 g/mol |

| CAS Number | 478529-54-3 |

| Appearance | Colorless Solution |

| Solubility | Soluble in Water |

This data is compiled from various chemical databases and supplier information. pharmaffiliates.comlgcstandards.com

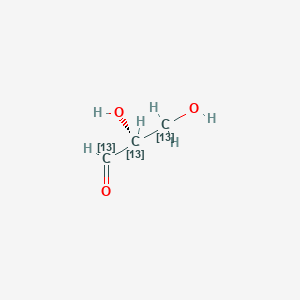

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2,3-dihydroxy(1,2,3-13C3)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m1/s1/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-NOJZMAGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]([13CH]=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Integration of D Glyceraldehyde 1,2,3 13c3 in Advanced Synthetic Methodologies

Precursor Utilization of D-Glyceraldehyde-1,2,3-13C3 in the Synthesis of Other Labeled Metabolites

This compound, a uniformly labeled three-carbon sugar, serves as a pivotal starting material in the synthesis of a variety of isotopically labeled metabolites. Its strategic use allows researchers to trace the metabolic fate of the glyceraldehyde backbone in complex biochemical pathways. This is particularly valuable in metabolic flux analysis and in studies of biosynthesis.

For instance, [U-13C3]glycerol, which is closely related to this compound, is used to study gluconeogenesis (GNG). When introduced into biological systems, it can be converted to labeled dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (GA3P). nih.gov The condensation of these trioses leads to the formation of glucose that is triple-labeled in either the 1,2,3 or 4,5,6 positions. nih.gov This specific labeling pattern provides direct insight into the contribution of glycerol (B35011) to glucose production.

Furthermore, the labeled glyceraldehyde can be directed into glycolysis, producing uniformly labeled pyruvate (B1213749). This pyruvate can then enter the tricarboxylic acid (TCA) cycle, leading to extensive scrambling of the 13C labels among the TCA cycle intermediates. nih.gov This scrambling provides valuable information about the activity and interconnectivity of central carbon metabolism.

Stereoselective Synthesis of Chiral Isotope-Labeled Compounds

The inherent chirality of this compound makes it an excellent chiron for the stereoselective synthesis of other complex, isotopically labeled chiral molecules. The defined stereochemistry of the starting material allows for the controlled introduction of new stereocenters, a critical aspect in the synthesis of biologically active compounds and their stereoisomers.

A notable application is in the synthesis of higher-carbon sugars. The Kiliani–Fischer synthesis, a classic method for elongating aldose chains, can be adapted using labeled glyceraldehyde to produce labeled tetroses like D-erythrose and D-threose. acs.org This method involves the addition of a cyanide ion to the aldehyde group, followed by hydrolysis and reduction. acs.org By using this compound, the resulting tetroses will carry the isotopic label, enabling detailed studies of their subsequent metabolic transformations.

Enzymatic reactions often exhibit high stereoselectivity. For example, fructose-bisphosphate aldolase (B8822740) catalyzes the stereoselective condensation of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (D-GAP) to form D-fructose 1,6-bisphosphate. ymdb.ca When labeled D-glyceraldehyde-3-phosphate is used, this reaction produces stereospecifically labeled fructose (B13574) 1,6-bisphosphate, which can then be used to study the stereochemical course of other enzymatic reactions in glycolysis and gluconeogenesis.

Enzymatic Derivatization and Chemical Transformations of Labeled D-Glyceraldehyde

Both enzymatic and chemical methods are employed to convert this compound into other valuable labeled compounds. These transformations allow for the introduction of the 13C3-labeled core into a wider range of molecular scaffolds.

Enzymatic Derivatization:

Enzymes provide a powerful tool for the specific and efficient modification of labeled glyceraldehyde. For example, glycerol kinase can phosphorylate [U-13C3]-glycerol to produce glycerol 3-phosphate (G3P), which is then converted to labeled DHAP or GA3P. nih.gov Transketolase is another key enzyme that can utilize a glyceraldehyde derivative. It catalyzes the transfer of a two-carbon ketol group, and has been used in the enzymatic synthesis of D-xylulose 5-phosphate from hydroxypyruvate and D-glyceraldehyde-3-phosphate. researchgate.net

The table below summarizes some enzymatic reactions involving glyceraldehyde derivatives.

| Enzyme | Substrates | Product | Research Application |

| Fructose-bisphosphate aldolase | Dihydroxyacetone phosphate, D-glyceraldehyde-3-phosphate | D-fructose 1,6-bisphosphate | Studying glycolysis and gluconeogenesis ymdb.ca |

| Transketolase | Hydroxypyruvate, D-glyceraldehyde-3-phosphate | D-xylulose 5-phosphate | Synthesis of labeled pentose (B10789219) phosphates researchgate.net |

| Glycerol Kinase | [U-13C3]glycerol, ATP | [U-13C3]glycerol 3-phosphate, ADP | Tracing glycerol metabolism nih.gov |

| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Pyruvate, D-glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose-5-phosphate | Investigating terpenoid biosynthesis researchgate.net |

Chemical Transformations:

Chemical methods offer versatility in modifying the labeled glyceraldehyde backbone. For instance, D/L-[13C3]glyceraldehyde can be converted to [13C3]dihydroxyacetone (DHA) using a hydroxyapatite (B223615) catalyst. acs.org This provides a route to a labeled ketose from a labeled aldose. The reaction is monitored by NMR to confirm the conversion and purity of the product. acs.org

Furthermore, derivatization techniques are often necessary to improve the analytical properties of small, polar molecules like glyceraldehyde for techniques such as HPLC. mdpi.com While derivatization-free methods are being developed, chemical modification remains a common strategy. nih.gov

Methodological Considerations in Maintaining Isotopic Purity and Preventing Carbon Scrambling During Synthesis and Handling

The utility of this compound as a tracer is critically dependent on the integrity of its isotopic label. Maintaining high isotopic purity and preventing unwanted carbon scrambling are paramount during synthesis, purification, and handling.

Maintaining Isotopic Purity:

The starting isotopic purity of commercially available this compound is typically high, often ≥99 atom % 13C. sigmaaldrich.com However, throughout a multi-step synthesis, there is a risk of dilution with natural abundance (12C) carbon from reagents, solvents, or atmospheric CO2. To mitigate this, it is essential to use 13C-depleted solvents where possible and to conduct reactions under an inert atmosphere. Purification methods, such as chromatography, must be carefully chosen to avoid contamination.

Preventing Carbon Scrambling:

Carbon scrambling, the unintended rearrangement of carbon atoms within a molecule, can compromise the interpretation of labeling patterns. Certain reaction conditions, particularly those involving high temperatures or strong acids or bases, can promote scrambling. For example, the isomerization of glyceraldehyde to dihydroxyacetone can occur under certain conditions, leading to a mixture of labeled species. acs.org

In metabolic studies, biological processes themselves can lead to predictable and informative scrambling. For instance, the passage of [U-13C3]pyruvate (derived from labeled glyceraldehyde) through the TCA cycle results in a specific distribution of 13C atoms in the resulting intermediates. nih.gov Understanding these scrambling patterns is key to interpreting metabolic flux data. However, preventing unintended chemical scrambling during sample preparation and analysis is crucial. This often involves using mild reaction conditions and rapid quenching of enzymatic reactions.

The following table outlines key considerations for maintaining isotopic integrity.

| Consideration | Strategy | Rationale |

| Starting Material Purity | Use highly enriched this compound (e.g., ≥99 atom % 13C). sigmaaldrich.com | Ensures the initial label is well-defined. |

| Reagent and Solvent Purity | Use 13C-depleted solvents and reagents when feasible. | Minimizes dilution of the isotopic label. |

| Reaction Conditions | Employ mild reaction conditions (e.g., lower temperatures, neutral pH). | Reduces the risk of unintended carbon scrambling. |

| Atmosphere | Conduct reactions under an inert atmosphere (e.g., argon or nitrogen). | Prevents incorporation of atmospheric 12CO2. |

| Purification | Utilize carefully selected purification techniques (e.g., HPLC) with clean columns and solvents. | Avoids contamination during isolation of the labeled product. |

| Storage | Store the compound at recommended temperatures (e.g., 2-8°C) and protected from light and moisture. sigmaaldrich.comisotope.com | Preserves the chemical and isotopic stability of the compound. |

By carefully considering these factors, researchers can confidently utilize this compound as a powerful tool to probe the intricacies of synthetic and biological systems.

Sophisticated Analytical Techniques for Tracing D Glyceraldehyde 1,2,3 13c3 Metabolism and Carbon Flow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional 13C Isotopomer Analysis

NMR spectroscopy is a uniquely powerful tool for metabolic research due to its ability to provide detailed information on the specific position of isotopes within a molecule, a capability known as positional isotopomer analysis. frontiersin.orgcreative-proteomics.comrsc.org This non-destructive technique allows for the elucidation of molecular structure and the quantification of site-specific label incorporation, which is critical for deciphering metabolic pathways. creative-proteomics.commdpi.com

One-Dimensional 1H NMR and 13C NMR Applications in Elucidating Carbon Scrambling Patterns

One-dimensional (1D) 1H and 13C NMR spectroscopy are foundational techniques for analyzing the metabolism of 13C-labeled substrates. springernature.com When D-Glyceraldehyde-1,2,3-13C3 is metabolized, for instance through glycolysis and the tricarboxylic acid (TCA) cycle, the 13C labels are redistributed among various intermediates. researchgate.netresearchgate.net This "scrambling" of carbon atoms can be meticulously tracked using NMR.

1D 13C NMR directly detects the 13C nuclei, offering excellent chemical shift dispersion which simplifies peak identification. nih.govirisotope.com However, it suffers from low sensitivity due to the low natural abundance of 13C and its smaller gyromagnetic ratio. nih.govirisotope.com In tracer experiments using fully labeled this compound, this sensitivity issue is mitigated. The resulting 13C spectra can reveal the percentage of 13C enrichment at each carbon position in downstream metabolites like lactate (B86563) or amino acids. springernature.com

1D 1H NMR, while more sensitive, indirectly provides information about 13C labeling through the observation of J-coupling (spin-spin coupling) between 1H and adjacent 13C nuclei. nih.gov The presence of a 13C atom splits the signal of the attached proton into a doublet. By comparing 13C-coupled and decoupled 1H NMR spectra, the fractional 13C enrichment can be quantified. nih.govosti.gov This approach is particularly useful for monitoring flux through metabolic intermediates. nih.gov For example, the metabolism of [U-13C3]glycerol (a related three-carbon backbone) leads to distinct labeling patterns in glucose, which can be analyzed to understand pathways like gluconeogenesis and the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.net The TCA cycle, in particular, causes extensive scrambling of 13C labels, and the resulting isotopomer distribution in molecules like glutamate (B1630785) provides a detailed readout of cycle activity. researchgate.netresearchgate.net

Table 1: Illustrative 13C Scrambling in the TCA Cycle from [U-13C3]Glyceraldehyde

| Precursor | Intermediate | Key Metabolite | Observed Labeling Pattern | Metabolic Insight |

| This compound | [U-13C3]Pyruvate | [2,3-13C]Alanine | Direct conversion from pyruvate (B1213749) | Glycolytic flux |

| This compound | [U-13C3]Pyruvate -> [2,3-13C]Acetyl-CoA | [4,5-13C]Glutamate | First turn of the TCA cycle | Anaplerotic input |

| This compound | [U-13C3]Pyruvate -> [1,2,3-13C]Oxaloacetate | [1,2,3-13C]Aspartate | Carboxylation of pyruvate | Pyruvate carboxylase activity |

| This compound | Subsequent TCA cycle turns | Scrambled Glutamate Isotopomers | Redistribution of 13C labels | TCA cycle flux and exchanges |

Two-Dimensional NMR Techniques for Complex Isotopic Network Mapping and Coupling Constant Analysis

While 1D NMR is powerful, complex biological mixtures often lead to spectral overlap. rsc.org Two-dimensional (2D) NMR techniques overcome this by spreading signals across two frequency dimensions, enhancing resolution and enabling the mapping of complex isotopic networks. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC) is a key 2D NMR experiment that correlates the chemical shifts of protons with directly attached heteronuclei, such as 13C. wikipedia.orgcreative-biostructure.com In the context of this compound tracing, an HSQC spectrum will show a peak for each 1H-13C pair, allowing for unambiguous assignment of labeled positions in metabolites. acs.org The intensity of these cross-peaks can be used for quantification.

Furthermore, the analysis of 13C-13C J-coupling constants provides direct evidence of which carbon atoms are bonded, mapping the intact carbon skeleton as it is transferred from the tracer to the product. acs.orgresearchgate.net Techniques like Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) can be used to establish 13C-13C connectivity, although they require high sample concentrations. nih.gov More commonly, the fine structure (multiplets) within the peaks of a high-resolution 13C or HSQC spectrum reveals these couplings. scispace.com For example, the splitting pattern of a glutamate C4 signal can distinguish between labeling from [1,2-13C2]acetyl-CoA versus singly labeled precursors. mattioli1885journals.com Advanced pulse sequences can even enhance the observed J-coupling splitting, making it easier to resolve and quantify these patterns, which are essential for detailed metabolic modeling. researchgate.net

Mass Spectrometry (MS) for Mass Isotopologue Distribution Analysis

Mass spectrometry (MS) is another cornerstone technique for stable isotope tracer studies, prized for its high sensitivity, accuracy, and efficiency. creative-proteomics.com Unlike NMR, which identifies positional isotopomers (the exact position of the 13C label), MS typically measures mass isotopologues—molecules that differ only in the number of isotopic labels they contain. nih.gov This information, known as the mass isotopologue distribution (MID), is used to calculate metabolic fluxes. biorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used platform for metabolic flux analysis. creative-proteomics.comnih.gov It offers excellent separation capabilities for complex biological mixtures and provides information-rich labeling data. creative-proteomics.comnih.gov

A critical step in GC-MS analysis of many primary metabolites, including those derived from this compound like organic acids and sugars, is chemical derivatization. nih.govgcms.cz This process makes the non-volatile metabolites volatile enough to pass through the gas chromatograph. nih.gov A common two-step method involves methoximation followed by silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA), which targets functional groups like hydroxyls, carboxyls, and amines. nih.govmdpi.comrsc.org

Once derivatized and separated by the GC, the metabolites are ionized (typically by electron ionization, EI) and fragmented. The mass spectrometer then analyzes the mass-to-charge ratio (m/z) of the resulting fragments. The incorporation of 13C from this compound into a metabolite increases its mass. By analyzing the distribution of these mass shifts (e.g., M+0, M+1, M+2, M+3 for a three-carbon metabolite), the MID can be determined. acs.org This data, particularly from information-rich fragments of proteinogenic amino acids or other central metabolites, is then used to constrain flux models. creative-proteomics.comnih.govsci-hub.se

Table 2: Representative GC-MS Derivatization and Analysis

| Metabolite Class | Derivatization Agent(s) | Purpose | Information Obtained |

| Organic Acids | Methoxyamine, MSTFA/BSTFA | Increase volatility and thermal stability | Mass Isotopologue Distribution (MID) |

| Amino Acids | Methoxyamine, MSTFA/BSTFA | Increase volatility | MID for flux analysis |

| Sugars (e.g., Glucose) | Methoxyamine, MSTFA/BSTFA | Increase volatility, prevent multiple peaks | MID of sugar phosphates and free sugars |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Untargeted and Targeted Metabolomics

Liquid chromatography-mass spectrometry (LC-MS) is a complementary technique that has become central to both targeted and untargeted metabolomics. tandfonline.comunt.edu It is particularly well-suited for analyzing a wide range of polar and thermally labile compounds that are not easily handled by GC-MS, often without the need for derivatization. tandfonline.com

In a targeted LC-MS approach, specific metabolites expected to be labeled from this compound are monitored. This is highly sensitive and quantitative, allowing for precise measurement of MIDs for key intermediates in pathways like glycolysis and the TCA cycle. tandfonline.com

Untargeted metabolomics with LC-MS aims to detect all measurable metabolite signals in a sample. tandfonline.com When combined with stable isotope labeling, this becomes a powerful discovery tool. osti.govacs.org Algorithms can search the data for pairs of peaks separated by the mass difference corresponding to 13C incorporation, allowing for the untargeted detection of all metabolites derived from the this compound tracer. acs.org This approach can reveal novel metabolic pathways or connections that were not previously anticipated. tandfonline.comosti.gov Modern high-resolution mass spectrometers (HRMS) provide sufficient mass accuracy to confidently determine the number of carbon atoms in a detected metabolite, significantly aiding its identification. tandfonline.com

Integration of NMR and MS Approaches for Holistic Metabolic Flux Characterization

While both NMR and MS are powerful individually, their integration provides a more comprehensive and robust characterization of metabolic fluxes. nih.govrsc.org They offer complementary information: MS provides highly sensitive quantification of mass isotopologue distributions, while NMR provides detailed positional isotopomer data, which can resolve ambiguities in flux determination. frontiersin.orgnih.govmdpi.com

For example, MS might determine that a six-carbon sugar contains three 13C atoms, but it cannot easily distinguish between [1,2,3-13C3]glucose and [4,5,6-13C3]glucose. NMR, on the other hand, can readily differentiate these two positional isotopomers, providing crucial information about the specific pathways involved, such as the relative activities of the aldolase (B8822740) and triose phosphate isomerase enzymes in glycolysis. creative-proteomics.combiorxiv.org

By combining the broad coverage and sensitivity of MS with the unique positional information from NMR, researchers can build more accurate and highly resolved models of metabolic networks. nih.govrsc.org This integrated approach allows for the validation of metabolic models and the precise quantification of fluxes through complex, interconnected pathways, leading to a truly holistic understanding of carbon flow from tracers like this compound. nih.govsci-hub.se

Applications of D Glyceraldehyde 1,2,3 13c3 in Quantitative Metabolic Flux Analysis Mfa

Elucidating Glycolytic and Gluconeogenic Fluxes Using D-Glyceraldehyde-1,2,3-13C3

The metabolism of this compound allows for the detailed investigation of glycolysis and gluconeogenesis, two fundamental pathways of glucose metabolism. musechem.commedchemexpress.com When introduced into a biological system, this labeled triose phosphate (B84403) precursor enters these pathways, and the distribution of the 13C label in downstream metabolites reveals the dynamic activity of these routes.

For instance, in gluconeogenesis, the condensation of two triose phosphate molecules—dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GA3P)—forms fructose-1,6-bisphosphate, which is eventually converted to glucose. wikipedia.org If this compound is the source, the resulting glucose will exhibit specific labeling patterns. Symmetrical labeling in the top and bottom halves of the glucose molecule (e.g., [1,2,3-13C3]glucose and [4,5,6-13C3]glucose) indicates direct gluconeogenic flux with complete equilibration at the triose phosphate isomerase step. researchgate.net Any deviation from this symmetry points to the influence of other intersecting pathways. researchgate.net

Quantifying Carbon Fate from this compound through Triose Phosphate Isomerase Equilibrium

Triose phosphate isomerase (TPI) is a highly efficient enzyme that catalyzes the reversible interconversion of DHAP and D-glyceraldehyde-3-phosphate (G3P). uniprot.orgebi.ac.uk This equilibrium is a critical control point in glycolysis and gluconeogenesis. The use of this compound allows for the quantification of the forward and reverse fluxes through TPI.

When this compound is introduced, it is phosphorylated to become [1,2,3-13C3]glyceraldehyde-3-phosphate. TPI then isomerizes it to [1,2,3-13C3]dihydroxyacetone phosphate. The extent of this isomerization and the subsequent incorporation of these labeled trioses into fructose-1,6-bisphosphate provide a direct measure of TPI activity. researchgate.net Incomplete equilibration by TPI can lead to asymmetric labeling in glucose, providing insights into the in vivo enzyme kinetics. researchgate.net

Table 1: Expected Glucose Isotopologues from [U-13C3]Glycerol Metabolism

This table illustrates the primary glucose isotopologues formed under the assumption of complete TPI equilibrium and no interfering fluxes from other pathways.

| Metabolite | Isotopologue | Pathway Origin |

| Glucose | [1,2,3-13C3]glucose | Gluconeogenesis |

| Glucose | [4,5,6-13C3]glucose | Gluconeogenesis |

Data derived from studies on [U-13C3]glycerol, which is readily converted to this compound in vivo. researchgate.net

Assessment of Lactate (B86563) Isotopologue Ratios to Infer Glycolytic and Pentose (B10789219) Phosphate Pathway Activity

The analysis of lactate isotopologues derived from labeled glucose precursors is a well-established method to simultaneously assess the fluxes through glycolysis and the pentose phosphate pathway (PPP). ashpublications.orgnih.gov While this compound is not the direct precursor in these studies (usually [1,2,3-13C3]glucose is used), the principles can be applied.

When [1,2,3-13C3]glucose enters glycolysis, it is cleaved into two triose phosphate molecules, one of which retains the three 13C atoms. This leads to the formation of [1,2,3-13C3]lactate (M+3 lactate). nih.gov Conversely, if the labeled glucose enters the oxidative branch of the PPP, the C1 carbon is lost as CO2. The resulting pentose phosphates are then rearranged in the non-oxidative PPP, re-entering glycolysis as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate with only two 13C atoms. This ultimately produces [2,3-13C2]lactate (M+2 lactate). ashpublications.orgnih.gov

Therefore, the ratio of M+2 to M+3 lactate provides a quantitative measure of the relative activities of the PPP and glycolysis. ashpublications.orgnih.gov

Table 2: Lactate Isotopologues and Corresponding Pathway Activity

| Lactate Isotopologue | Number of 13C atoms | Corresponding Pathway |

| M+3 Lactate | 3 | Glycolysis |

| M+2 Lactate | 2 | Pentose Phosphate Pathway |

This table is based on studies using [1,2,3-13C3]glucose as the tracer. nih.gov

Tracing Pentose Phosphate Pathway Activity and Interactions with Glycolysis via this compound

The pentose phosphate pathway (PPP) is a crucial metabolic route for producing NADPH and the precursors for nucleotide biosynthesis. uh.edu this compound, as an intermediate shared between glycolysis and the non-oxidative PPP, is instrumental in tracing the complex interactions between these two pathways. medchemexpress.comresearchgate.net

When [1,2,3-13C3]glucose-6-phosphate enters the PPP, the subsequent rearrangements of the carbon skeleton by transketolase and transaldolase lead to the formation of various labeled species of fructose-6-phosphate and glyceraldehyde-3-phosphate. researchgate.net The specific isotopologue distributions of these intermediates and their downstream products, such as lactate and glucose, provide detailed information about the activity of the different branches of the PPP. researchgate.netresearchgate.net

Differentiation of Non-Oxidative vs. Oxidative Branches of the PPP

The PPP consists of an oxidative branch, which is irreversible and produces NADPH, and a non-oxidative branch, which is reversible and involves the interconversion of sugar phosphates. genome.jp The use of specifically labeled glucose tracers, in principle applicable to understanding the fate of labeled glyceraldehyde, allows for the differentiation of these two branches.

The oxidative branch is characterized by the decarboxylation of glucose-6-phosphate at the C1 position. researchgate.net Therefore, any tracer with a label at C1 that is lost as CO2 indicates flux through the oxidative PPP. The non-oxidative branch, on the other hand, involves the rearrangement of carbon skeletons. By analyzing the scrambling of 13C labels in the pentose phosphates and their conversion back to hexose (B10828440) and triose phosphates, the activity of the non-oxidative PPP can be quantified. ebi.ac.ukuniprot.org

Quantification of Transketolase and Transaldolase Exchange Fluxes

Transketolase and transaldolase are the key enzymes of the non-oxidative PPP, responsible for transferring two- and three-carbon units, respectively, between sugar phosphates. genome.jp The exchange fluxes catalyzed by these enzymes can be quantified using 13C-labeled tracers.

By introducing this compound and analyzing the resulting isotopologues of sedoheptulose-7-phosphate, erythrose-4-phosphate, and fructose-6-phosphate, the rates of the transketolase and transaldolase reactions can be determined. medchemexpress.com For example, the transfer of a labeled two-carbon unit from a ketose to a labeled glyceraldehyde-3-phosphate can be tracked to measure transketolase activity. Similarly, the transfer of a labeled three-carbon unit can be used to probe transaldolase flux.

Investigation of Anaplerotic and Cataplerotic Fluxes in the Citric Acid Cycle using 13C-Labeled Trioses

Anaplerosis refers to the replenishment of intermediates of the citric acid (TCA) cycle, while cataplerosis is the removal of these intermediates for biosynthetic purposes. meduniwien.ac.atannualreviews.org 13C-labeled trioses, such as this compound, can be used to investigate these fluxes.

When this compound is metabolized to pyruvate (B1213749), it can enter the TCA cycle via two main routes: carboxylation to oxaloacetate (anaplerosis) or conversion to acetyl-CoA. mdpi.com The resulting labeling patterns in the TCA cycle intermediates, such as citrate (B86180), malate (B86768), and succinate, reveal the relative contributions of these pathways. mdpi.com For instance, the formation of M+3 labeled intermediates indicates anaplerotic flux through pyruvate carboxylase, while M+2 labeled intermediates suggest entry via acetyl-CoA. mdpi.com The analysis of these isotopologues provides a quantitative picture of the dynamic balance between anaplerosis and cataplerosis, which is essential for maintaining cellular homeostasis. meduniwien.ac.atannualreviews.org

Development and Refinement of Isotopomer Models for Advanced Flux Calculations Based on this compound Tracing Data

The quantitative analysis of cellular metabolism through Metabolic Flux Analysis (MFA) relies on the use of stable isotope tracers to map the flow of atoms through biochemical networks. nih.govnih.gov The development of accurate metabolic models is central to this process. The fully labeled backbone of this compound offers a distinct advantage for probing central carbon metabolism, particularly glycolysis and its associated pathways like the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle. Tracing data from this compound provides strong constraints for the development and refinement of isotopomer models, leading to more advanced and precise flux calculations. plos.orgnih.gov

The process begins with the construction of a stoichiometric model based on established biochemical knowledge of metabolic pathways. frontiersin.org This initial model outlines the network of reactions and the corresponding carbon atom transitions. When cells are cultured with this compound as a tracer, it enters central metabolism primarily as D-Glyceraldehyde-3-Phosphate (G3P). The model then predicts the expected mass isotopomer distributions (MIDs) of downstream metabolites based on assumed flux distributions.

However, initial models are often simplifications of the complex intracellular reality. The experimental MIDs obtained from mass spectrometry analysis of metabolites from this compound-fed cells are used to challenge and refine this initial model. plos.org For example, if glycolysis were the sole active pathway, metabolites downstream of G3P, such as pyruvate and lactate, would be expected to be fully labeled (M+3). Deviations from this expected pattern provide direct evidence of activity in alternative or parallel pathways.

Detailed Research Findings:

Research efforts focus on using the specific labeling patterns from this compound to resolve complex metabolic junctions. For instance, the labeling pattern of pyruvate, a key metabolic node, can elucidate the relative activities of glycolysis, the PPP, and anaplerotic reactions.

Glycolysis vs. Pentose Phosphate Pathway (PPP): The PPP can produce unlabeled or singly labeled G3P from the labeled glyceraldehyde tracer through carbon rearrangement. When this G3P re-enters glycolysis and is converted to pyruvate, it results in M+0 or M+1 pyruvate isotopomers. The detection of these isotopomers alongside the M+3 pyruvate from direct glycolysis allows for the refinement of the model to include PPP activity and accurately calculate the flux split ratio at the glucose-6-phosphate node. asm.orgnih.gov

Anaplerotic and Cataplerotic Fluxes: The labeling state of TCA cycle intermediates provides another layer of refinement. If M+3 pyruvate enters the TCA cycle via pyruvate dehydrogenase, it forms M+2 acetyl-CoA. Alternatively, if it enters via anaplerotic reactions like pyruvate carboxylase, it forms M+3 oxaloacetate. researchgate.net By analyzing the MIDs of TCA cycle acids like malate and citrate, the model can be refined to accurately quantify the fluxes through these competing pathways.

Bidirectional Reactions: Isotopomer data from this compound helps resolve the net and exchange fluxes of bidirectional reactions, such as those in the TCA cycle. frontiersin.org The specific distribution of isotopomers in a metabolite pool is influenced by the forward and reverse rates of the reactions producing and consuming it. A refined model that accounts for this bidirectionality provides a more dynamic and accurate picture of metabolic function.

The refinement process is iterative. Discrepancies between the model-predicted MIDs and the experimental data guide modifications to the model, which may include adding new reactions, accounting for metabolic channeling, or adjusting reaction reversibility. plos.org This leads to a validated, high-resolution model capable of calculating metabolic fluxes with greater confidence.

The following data tables illustrate how tracing data from this compound informs model refinement.

Table 1: Theoretical Mass Isotopomer Distributions (MIDs) of Pyruvate under Different Pathway Scenarios with this compound Tracer

This interactive table demonstrates how the activity of different metabolic pathways influences the expected labeling pattern of pyruvate when this compound is the carbon source. The M+n notation refers to the mass isotopomer with 'n' 13C atoms.

| Metabolic Scenario | M+0 Fraction (%) | M+1 Fraction (%) | M+2 Fraction (%) | M+3 Fraction (%) | Model Implication |

| 100% Glycolysis | 0 | 0 | 0 | 100 | A simple model with only direct conversion is sufficient. |

| Glycolysis + PPP Activity | 5 | 15 | 0 | 80 | The model must be refined to include carbon recycling via the PPP. |

| Glycolysis + Malic Enzyme | 10 | 0 | 0 | 90 | The model must incorporate anaplerotic/cataplerotic pathways contributing unlabeled carbon. |

| Complex in vivo State | 8 | 12 | 5 | 75 | A comprehensive model including PPP, TCA cycle exchange, and other inputs is required. |

Note: The values presented are illustrative examples to demonstrate the principles of model refinement based on isotopomer data.

Table 2: Impact of Isotopomer Model Refinement on Key Metabolic Flux Estimations

This table summarizes how the progressive refinement of a metabolic model, driven by fitting to this compound tracing data, improves the accuracy and resolution of calculated fluxes.

| Flux Parameter | Initial Model Estimate (Relative Flux) | Refined Model Estimate (Relative Flux) | Basis for Refinement |

| PPP / Glycolysis Split Ratio | 0.05 (Low Confidence) | 0.18 (High Confidence) | Incorporation of M+0 and M+1 pyruvate isotopomer data. asm.org |

| Pyruvate Carboxylase Flux | 15 ± 8 | 12 ± 2 | Constrained by MIDs of multiple TCA cycle intermediates. researchgate.net |

| TCA Cycle Exchange Flux | Not Determined | 25 ± 5 | Model expanded to include bidirectional reactions to fit malate and citrate MIDs. frontiersin.org |

| Contribution to Acetyl-CoA Pool | 95% from Tracer | 85% from Tracer, 15% from other sources | Detection of unlabeled acetyl-CoA moieties, requiring the addition of other substrate inputs to the model. |

Note: Flux values are hypothetical and for illustrative purposes. The confidence interval reduction demonstrates the power of model refinement.

By leveraging the specific tracing patterns of this compound, researchers can move beyond simple stoichiometric models to develop highly refined and validated isotopomer models. These advanced models are essential for accurately quantifying intracellular fluxes and gaining deeper insights into cellular physiology in both health and disease.

D Glyceraldehyde 1,2,3 13c3 in Mechanistic Enzymology and Pathway Interrogation

Characterization of Enzyme Reaction Mechanisms Using Isotopic Labeling

The use of isotopically labeled compounds like D-Glyceraldehyde-1,2,3-13C3 is a cornerstone of modern biochemical research, enabling the detailed examination of enzyme reaction mechanisms. By replacing standard carbon-12 with carbon-13, scientists can follow the transformation of substrates into products, revealing the step-by-step processes that enzymes catalyze.

Kinetic Isotope Effect (KIE) Studies on Glycolytic Enzymes, e.g., Glyceraldehyde 3-phosphate Dehydrogenase

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org This effect is particularly useful for determining the rate-limiting step of an enzyme-catalyzed reaction. In the context of glycolysis, this compound can be used to study the mechanism of enzymes like Glyceraldehyde 3-phosphate Dehydrogenase (GAPDH).

GAPDH catalyzes the conversion of glyceraldehyde 3-phosphate (G3P) to 1,3-bisphosphoglycerate. nih.gov By comparing the reaction rate with the naturally abundant carbon-12 substrate to the rate with the 13C-labeled substrate, researchers can determine if the bond-breaking or bond-forming step involving the carbon backbone is rate-limiting. While studies on GAPDH from Mycobacterium tuberculosis using deuterium-labeled G3P showed only modest kinetic isotope effects, suggesting that a chemical step is not entirely rate-limiting, the use of 13C labeling can provide further insights into the mechanism. nih.gov The change in mass from 12C to 13C is smaller than that from hydrogen to deuterium, leading to more subtle but still detectable KIEs. wikipedia.org

| Enzyme | Substrate(s) | Isotope Effect (KIE) | Implication | Reference |

| Glyceraldehyde 3-phosphate Dehydrogenase (from M. tuberculosis) | [1-²H]D-G3P | Modest (DVG3P = 1.2 ± 0.1, DV/KG3P = 1.5 ± 0.2) | Hydride transfer is partially rate-limiting. | nih.gov |

| Fructose-1,6-bisphosphate Aldolase (B8822740) | Natural abundance ¹³C | Significant | C-C bond cleavage is a key kinetic step. | researchgate.net |

Elucidation of Intermediates and Transition States in Aldolase Reactions

Aldolases are enzymes that catalyze the reversible cleavage or formation of carbon-carbon bonds. ebi.ac.ukebi.ac.uk this compound is an invaluable tool for studying the mechanisms of these enzymes. For instance, in the fructose-1,6-bisphosphate aldolase reaction, which involves the condensation of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (G3P), isotopic labeling can help identify key intermediates. ebi.ac.uk

By using 13C-labeled G3P, researchers can track the formation of the fructose-1,6-bisphosphate product and characterize the stereochemistry of the reaction. researchgate.net This allows for the differentiation between various proposed mechanisms, such as the formation of a Schiff base intermediate in Class I aldolases or the involvement of a zinc cofactor in Class II aldolases. researchgate.net The analysis of the isotopic distribution in the products can reveal the precise nature of the transition state, providing a deeper understanding of how these enzymes achieve their remarkable catalytic efficiency and stereospecificity. researchgate.net

Investigating Substrate Specificity and Stereochemistry of Metabolic Enzymes

The ability of an enzyme to selectively bind and act upon a specific substrate is fundamental to its biological function. This compound can be employed to probe the substrate specificity and stereochemical preferences of various metabolic enzymes.

By introducing the 13C-labeled glyceraldehyde into a metabolic system, researchers can follow its conversion by different enzymes. Computational docking studies, in conjunction with experimental validation using labeled substrates, can predict and confirm the preferred substrates for enzymes within a pathway. nih.gov For example, studies on the enzymes of the glycolysis pathway in E. coli have used such approaches to understand why an enzyme favors its cognate substrate over other similar molecules present in the cell. nih.gov

Furthermore, the stereochemistry of enzyme reactions can be meticulously examined. Glyceraldehyde itself is a chiral molecule, existing as D- and L-enantiomers. researchgate.netopenstax.org Enzymes typically exhibit a high degree of stereospecificity, meaning they will only act on one of these forms. Using this compound allows for the unambiguous determination of the stereochemical course of a reaction, as the fate of the labeled D-isomer can be tracked without interference from the L-isomer. This is crucial for understanding how enzymes control the three-dimensional arrangement of atoms in their products. researchgate.net

Analysis of Post-Translational Modifications and Their Impact on Enzyme Function, Facilitated by 13C Tracers

Post-translational modifications (PTMs) are chemical alterations to proteins that occur after they have been synthesized. numberanalytics.com These modifications can dramatically affect an enzyme's activity, stability, and interactions with other molecules. numberanalytics.comnih.gov 13C tracers like this compound are instrumental in studying the interplay between metabolism and PTMs.

Metabolic flux, the rate of turnover of molecules through a metabolic pathway, can be measured using 13C-labeled substrates. portlandpress.comresearchgate.net Changes in metabolic flux can influence the availability of substrates for PTM-catalyzing enzymes. For example, acetyl-CoA, a key metabolite derived from glucose, is the donor for acetylation, a common PTM. umich.edu By tracing the flow of 13C from labeled glyceraldehyde through glycolysis to acetyl-CoA, researchers can investigate how metabolic shifts impact the acetylation of enzymes and other proteins. umich.edu This can reveal how cells regulate enzyme function in response to changing nutrient conditions. nih.gov Recent studies have utilized 13C-labeled precursors to identify novel PTMs, such as lactylation, and to understand their regulatory roles. biorxiv.org

| Area of Investigation | Technique | Information Gained | Reference |

| Substrate Specificity | Isotopic Labeling and Computational Docking | Identifies preferred substrates and discriminates against non-cognate ones. | nih.gov |

| Enzyme Stereochemistry | Tracing of 13C-labeled D-glyceraldehyde | Determines the stereochemical outcome of enzymatic reactions. | researchgate.net |

| Post-Translational Modifications | Metabolic Flux Analysis with 13C Tracers | Reveals the connection between metabolic state and enzyme regulation through PTMs. | umich.edubiorxiv.org |

Exploration of Cellular and Physiological Processes Using D Glyceraldehyde 1,2,3 13c3 As a Research Tool

Metabolic Reprogramming in Diverse Cellular Models

Metabolic reprogramming is a hallmark of various physiological and pathological states, including cancer and microbial adaptation. D-Glyceraldehyde-1,2,3-13C3 is an invaluable tool for studying these shifts in metabolism, offering a window into how cells reroute carbon to meet changing demands for energy, biosynthesis, and redox balance.

Studies in Prokaryotic and Eukaryotic Systems

The use of stable isotope tracers like this compound is a cornerstone of metabolic flux analysis (MFA) in both prokaryotic and eukaryotic cells. nih.govbiorxiv.org In eukaryotes, such as mammalian cells, introducing this labeled compound allows researchers to trace its entry into central carbon metabolism. As an intermediate of glycolysis, the labeled glyceraldehyde is rapidly phosphorylated to D-glyceraldehyde-3-phosphate-1,2,3-13C3, a key node in cellular metabolism. From this point, the 13C label can be tracked as it flows through glycolysis to produce labeled pyruvate (B1213749) and lactate (B86563), or as it is shunted into the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for generating NADPH and nucleotide precursors. nih.govresearchgate.net For instance, studies in human cell lines have utilized 13C-labeled substrates to quantify the metabolic reprogramming that occurs in cancer cells, which often exhibit increased glycolytic rates. nih.gov

In prokaryotes, this compound can be used to probe the diversity of microbial metabolism. biorxiv.org Bacteria possess a variety of pathways for carbohydrate utilization, and this tracer can help delineate which routes are active under specific conditions. For example, in Escherichia coli, the labeled glyceraldehyde would enter the Embden-Meyerhof-Parnas (EMP) pathway, the primary glycolytic route. mdpi.com In other bacteria, such as Pseudomonas species, which utilize the Entner-Doudoroff (ED) pathway, the labeled glyceraldehyde-3-phosphate would also be a key intermediate, allowing for the quantification of flux through this alternative glycolytic route. nih.gov Studies in pathogenic bacteria like Listeria monocytogenes have used 13C-labeled glycerol (B35011), which is metabolized to glyceraldehyde-3-phosphate, to demonstrate a bipartite metabolism where glycerol is primarily used for energy while glucose-6-phosphate is used for anabolic purposes. nih.gov

Analysis of Carbon Flow in Response to Environmental or Genetic Perturbations

A key application of this compound is in understanding how cells adapt their metabolism in response to changes in their environment or to genetic modifications. These perturbations can significantly alter carbon flow, and the tracer allows for a quantitative assessment of these changes.

Environmental Perturbations: When cells are exposed to environmental stressors such as oxidative stress or nutrient limitation, they often reprogram their metabolic pathways to enhance their survival. For example, under oxidative stress, there is an increased demand for the reducing equivalent NADPH, which is primarily produced by the pentose phosphate pathway (PPP). nih.gov By introducing this compound, researchers can quantify the increased flux of carbon from glycolysis into the PPP. researchgate.net This is because the metabolism of the fully labeled glyceraldehyde-3-phosphate through the PPP would result in specific labeling patterns in downstream metabolites like lactate, which can be distinguished from those produced solely through glycolysis. researchgate.net Studies on E. coli have shown that exposure to sublethal levels of the herbicide 2,4-dichlorophenoxyacetic acid induces oxidative stress and alters metabolic pathways, including sugar metabolism. nih.gov

Genetic Perturbations: The deletion or overexpression of a specific gene can have profound effects on metabolic networks. 13C metabolic flux analysis is a powerful technique to pinpoint the metabolic consequences of such genetic changes. nih.gov For instance, a study on breast cancer cells with a knockout of the N-acetyltransferase 1 (NAT1) gene revealed an increase in the levels of 13C-labeled glyceraldehyde-3-phosphate derived from [U-13C]-glucose, indicating a perturbation in glycolytic flux. In another example, the deletion of the triosephosphate isomerase (tpi) gene in Mycobacterium tuberculosis led to a massive accumulation of the triose phosphate pool, a change that was precisely quantified using 13C-labeled substrates. These types of studies demonstrate how this compound can be used to dissect the functional role of specific enzymes in the context of the entire metabolic network.

Role in the Formation and Research of Advanced Glycation End Products (AGEs) in Mechanistic Studies

Advanced Glycation End Products (AGEs) are a diverse group of compounds formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. Glyceraldehyde, as a highly reactive intermediate of glucose metabolism, is a significant precursor to the formation of particularly toxic AGEs. nih.gov The use of this compound has been instrumental in elucidating the mechanisms of AGE formation and identifying the specific cellular components they modify.

Proteomic Analysis of Glyceraldehyde-Derived Protein Adducts and Their Sites of Modification

The stable isotope label in this compound allows for the confident identification of proteins that have been modified by glyceraldehyde. When cells are treated with the labeled compound, the resulting protein adducts will carry the 13C signature, enabling their detection and quantification by mass spectrometry-based proteomic techniques. nih.gov

A study investigating the effects of glyceraldehyde on pancreatic ductal cells utilized 13C-labeled glyceraldehyde to perform a detailed proteomic analysis. nih.gov The researchers found that a number of proteins were glycated in a dose-dependent manner. Notably, the study revealed that lysine (B10760008) residues were more susceptible to modification by glyceraldehyde than arginine residues. nih.gov Pathway analysis of the identified glycated proteins showed their involvement in critical cellular processes that are often dysregulated in cancer, such as metabolic pathways, immune response, and apoptosis. nih.gov

Below is an interactive data table summarizing some of the proteins identified as being modified by glyceraldehyde in pancreatic ductal cells, as derived from proteomic studies.

Note: The data in this table is representative of findings from proteomic studies on glyceraldehyde-induced modifications. The list is not exhaustive.

Mechanistic Insights into Protein Glycation Pathways

The use of this compound provides significant mechanistic insights into how protein glycation occurs. The initial step in glycation is the formation of a Schiff base between the carbonyl group of the sugar and an amino group of a protein, which then rearranges to a more stable Amadori product. researchgate.net These early products can undergo a series of further reactions to form irreversible AGEs.

Studies using 13C-labeled glyceraldehyde have confirmed that it is a potent glycating agent, reacting more rapidly than glucose. The isotopic label helps in distinguishing between different types of AGEs that can be formed. For example, glyceraldehyde can lead to the formation of AGEs such as glyceraldehyde-derived pyridinium (B92312) (GLAP) on lysine residues, and Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)ornithine (MG-H1) and argpyrimidine (B65418) on arginine residues. The ability to trace the 13C atoms from glyceraldehyde into these specific adducts provides direct evidence for the chemical pathways involved. Furthermore, such studies have revealed the chemical environment that makes certain amino acid residues more susceptible to glycation, such as lysine residues located in hydrophobic and acidic microenvironments.

Investigation of Carbon Dissimilation and Utilization Pathways in Microorganisms and Cell Lines

This compound is a key tool for investigating the fundamental processes of carbon dissimilation (the breakdown of complex organic molecules) and utilization (the incorporation of carbon into biomass) in a wide range of biological systems.

In microorganisms, the fate of glyceraldehyde can vary significantly depending on the species and environmental conditions. In Mycobacterium bovis BCG, a close relative of M. tuberculosis, studies using 13C-labeled glycerol (which is converted to labeled glyceraldehyde-3-phosphate) have been crucial in identifying a novel pathway for pyruvate dissimilation. nih.gov This pathway, termed the GAS pathway, involves the glyoxylate (B1226380) shunt and anapleurotic reactions and is essential for the slow growth of these bacteria. nih.gov This highlights how isotopic tracers can uncover previously unknown metabolic routes.

In Pseudomonas species, which are known for their metabolic versatility, glyceraldehyde-3-phosphate is a central intermediate in the Entner-Doudoroff pathway. nih.gov Tracing studies with labeled substrates can quantify the flux through this pathway and how it is balanced with the pentose phosphate pathway and the TCA cycle to support both energy production and biosynthesis. nih.gov

In eukaryotic cell lines, this compound can be used to trace carbon into various anabolic pathways. The labeled carbon atoms can be followed into the synthesis of lipids, via the production of glycerol-3-phosphate, and into the backbone of certain amino acids. For example, the carbon skeleton of serine can be derived from the glycolytic intermediate 3-phosphoglycerate, which would be labeled following the metabolism of this compound. nih.gov By measuring the incorporation of 13C into these and other biomass components, researchers can build a comprehensive picture of how cells allocate carbon resources for growth.

Emerging Research Directions and Methodological Innovations for D Glyceraldehyde 1,2,3 13c3 Tracers

Integration with Multi-Omics Data for Comprehensive Systems Biology Approaches

The use of D-Glyceraldehyde-1,2,3-13C3 as a tracer is becoming increasingly powerful when integrated with other "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a more holistic view of cellular function and regulation, moving beyond the analysis of a single metabolic pathway to a systems-level understanding. By combining data from these different biological layers, researchers can build more comprehensive models of metabolic networks.

For instance, combining this compound tracing with proteomics can reveal how changes in protein expression or post-translational modifications affect metabolic fluxes. frontiersin.org This is particularly relevant in studying disease states where both protein levels and metabolic pathways are often dysregulated. frontiersin.org Similarly, integrating tracer data with transcriptomics can elucidate the regulatory mechanisms that control metabolic pathways at the genetic level.

A systems biology strategy that incorporates multi-omics data can help to:

Identify novel metabolic pathways and regulatory nodes.

Understand the interplay between different cellular processes.

Develop more accurate predictive models of cellular behavior in response to genetic or environmental perturbations. frontiersin.org

Recent studies have highlighted the potential of such integrated approaches. For example, in cancer research, combining stable isotope tracing with other omics data is crucial for understanding the complex metabolic reprogramming that fuels tumor growth. mdpi.com This comprehensive view is essential for identifying new therapeutic targets.

Advancements in Computational Flux Modeling Incorporating this compound Tracing Data

Computational flux modeling, particularly 13C-Metabolic Flux Analysis (13C-MFA), is a cornerstone of stable isotope tracer studies. frontiersin.orgresearchgate.net The uniformly labeled this compound provides rich datasets for these models, allowing for the precise quantification of intracellular metabolic fluxes. frontiersin.orgmusechem.com

Recent advancements in computational modeling are enhancing the accuracy and scope of flux analysis:

Development of more sophisticated algorithms: These algorithms can handle larger and more complex metabolic networks, incorporating data from multiple tracers and time points.

Integration of thermodynamic constraints: This helps to ensure that the predicted flux distributions are biochemically feasible.

Improved software tools: User-friendly software packages are making 13C-MFA more accessible to a broader range of researchers. frontiersin.org

The use of this compound in conjunction with these advanced modeling techniques allows for a detailed investigation of central carbon metabolism. For example, it can be used to trace the fate of the glyceraldehyde backbone through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov The labeling patterns in downstream metabolites, such as glucose and lactate (B86563), provide quantitative information about the relative activities of these pathways. nih.govnih.gov

| Pathway | Key Metabolites Tracked with this compound | Information Gained from Flux Modeling |

|---|---|---|

| Glycolysis | Glyceraldehyde-3-phosphate, Pyruvate (B1213749), Lactate | Quantification of glycolytic flux and its contribution to energy production. nih.gov |

| Pentose Phosphate Pathway (PPP) | Ribose-5-phosphate, Sedoheptulose-7-phosphate | Determination of the PPP split ratio and its role in nucleotide biosynthesis and redox balance. nih.gov |

| Tricarboxylic Acid (TCA) Cycle | Citrate (B86180), α-Ketoglutarate, Malate (B86768) | Assessment of anaplerotic and cataplerotic fluxes, and the contribution of different substrates to the TCA cycle. nih.govmdpi.com |

Development of Novel Isotope-Assisted Detection and Quantification Strategies

The detection and quantification of 13C-labeled metabolites are critical for the success of tracer studies. mdpi.com Advances in analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are continuously improving the sensitivity and resolution of these measurements. mdpi.comchembk.com

Mass Spectrometry-based methods:

Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for analyzing the mass isotopomer distributions of volatile metabolites. pnas.org

Liquid Chromatography-Mass Spectrometry (LC-MS): Increasingly used for the analysis of a wider range of metabolites, including those that are not easily derivatized for GC-MS. asm.org High-resolution MS instruments can provide highly accurate mass measurements, facilitating the identification of unknown labeled compounds. frontiersin.org

NMR-based methods:

13C NMR: Provides detailed information about the positional labeling of metabolites, which can be crucial for resolving complex metabolic pathways. nih.govacs.org

2D NMR techniques: Can be used to analyze complex mixtures of labeled compounds without the need for extensive sample purification. nih.gov

Novel derivatization strategies are also being developed to enhance the detection of specific classes of metabolites. researchgate.net For example, chemical derivatization can improve the ionization efficiency and chromatographic separation of small molecules, leading to lower limits of detection. researchgate.net

Expansion of this compound Applications in Diverse Biological Systems and Research Models

While traditionally used in studies of microbial and mammalian cell culture, the applications of this compound are expanding to more complex biological systems and research models.

Examples of expanding applications include:

Whole-body metabolism: Studies in animal models and humans are using this compound (often administered as labeled glycerol (B35011), which is converted to glyceraldehyde-3-phosphate) to investigate integrative physiology, such as hepatic glucose production and lipolysis. nih.gov

Plant biology: Isotope tracing is being used to understand central carbon metabolism in plants, including photosynthesis and the synthesis of specialized metabolites. oup.com

Microbial communities: 13C-MFA is a powerful tool for studying the metabolic interactions within complex microbial ecosystems. royalsocietypublishing.org

Disease models: this compound is being used to study metabolic alterations in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. frontiersin.orgmdpi.com

Q & A

Q. How can researchers accurately determine molar fractions of D-Glyceraldehyde-1,2,3-13C3 in metabolic studies?

Methodological Answer: Gravimetrically prepared mixtures of isotopically labeled compounds, such as D-Glucose-1,2,3-13C3, are used as standards. Analytical techniques like LC-MS or GC-MS with isotopomer-specific detection are recommended. For validation, compare theoretical and experimental molar fractions using calibration curves derived from labeled and unlabeled mixtures (e.g., as demonstrated in Table 5 of gravimetric glucose mixtures) . Ensure proper internal standards (e.g., Tripalmitin-1,2,3-13C3) are incorporated to correct for instrument variability .

Q. What are best practices for synthesizing and purifying this compound?

Methodological Answer: Synthesis typically involves enzymatic or chemical incorporation of 13C at all three carbons. Purification requires chromatography (e.g., HPLC with a hydrophilic interaction column) to isolate the labeled compound from unreacted precursors. Monitor isotopic purity via NMR or high-resolution mass spectrometry, ensuring <2% unlabeled contamination. Protocols for related compounds (e.g., D-Glyceraldehyde 3-phosphate) emphasize temperature-controlled steps to prevent degradation .

Q. How should this compound be stored to maintain stability?

Methodological Answer: Store in aqueous solutions at -80°C in amber vials to prevent photodegradation and hydrolysis. Avoid freeze-thaw cycles, which can induce isotopic scrambling. Stability assessments should be conducted periodically using LC-MS to detect decomposition products like glyceric acid .

Advanced Research Questions

Q. How can isotopic scrambling be minimized when designing metabolic flux experiments with this compound?

Methodological Answer: Isotopic scrambling often arises during sample preparation or analysis. Mitigate this by:

- Using quenching solutions (e.g., cold methanol-water) to halt enzymatic activity immediately post-harvest.

- Validating extraction protocols with 13C-labeled internal standards (e.g., Tripalmitin-1,2,3-13C3) to track unintended label redistribution .

- Employing non-aqueous fractionation for intracellular metabolite isolation, as described in studies on glucose isotopomers .

Q. How can discrepancies in metabolic flux data from this compound tracing be resolved?

Methodological Answer: Contradictions often stem from analytical variability or biological heterogeneity. Address this by:

- Replicating experiments across biological triplicates and normalizing to cell biomass.

- Cross-validating results with orthogonal methods (e.g., comparing GC-MS and LC-MS datasets) .

- Applying statistical tools like principal component analysis (PCA) to distinguish technical noise from biological variation .

Q. What experimental design considerations are critical for integrating this compound data into genome-scale metabolic models?

Methodological Answer:

- Define labeling timepoints to capture steady-state and dynamic flux states.

- Use compartmentalized modeling to account for subcellular isotopic heterogeneity.

- Pair tracer data with transcriptomics to constrain flux boundaries. Reference frameworks for glucose isotopomer integration (Figure 1) can be adapted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.